4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

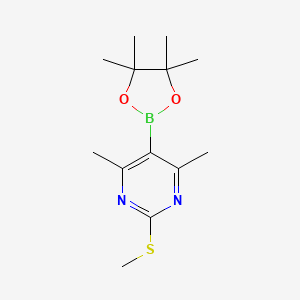

4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative. Its structure features:

- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substituents:

- 4,6-Dimethyl groups: Methyl groups at positions 4 and 6, contributing steric bulk and modulating electronic effects.

- 2-(Methylthio) group: A sulfur-containing substituent at position 2, which may enhance electron density via resonance or inductive effects.

- Pinacol boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is primarily utilized in medicinal chemistry and materials science as a building block for synthesizing complex molecules, leveraging its boronate ester for carbon-carbon bond formation .

Properties

IUPAC Name |

4,6-dimethyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2S/c1-8-10(9(2)16-11(15-8)19-7)14-17-12(3,4)13(5,6)18-14/h1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNIHVCYOCWLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method is the bromination of 4,6-dimethyl-2-(methylthio)pyrimidine followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. Reaction conditions often include solvents like dimethylformamide and bases like potassium acetate, with the reactions conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Large-scale synthesis may involve similar methodologies but with optimizations for cost, yield, and scalability. The use of continuous flow reactors and high-efficiency palladium catalysts can enhance the production process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reductive conditions can target the pyrimidine ring, often reducing double bonds or substituents.

Substitution: Nucleophilic substitution can occur at the pyrimidine ring, where the boronic ester can be replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid (mCPBA) for mild conditions; other stronger oxidizers can also be used.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like lithium aluminum hydride.

Substitution: Suzuki-Miyaura reactions often use palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.

Major Products: These reactions can lead to diverse products like sulfoxides, sulfones, and various substituted pyrimidines, depending on the starting materials and conditions.

Scientific Research Applications

4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a laboratory reagent with the molecular formula . It has a molecular weight of 280.19 . The compound is available in 5g units and has a purity of 95.0%+ .

General Information

- CAS Number : 2304635-83-2

- Linear Formula :

- IUPAC Name : 4,6-dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Chemical Properties

- Boiling Point : 405.6±45.0 °C (Predicted)

- Density : 1.10±0.1 g/cm3 (Predicted)

- pKa : 2.12±0.39 (Predicted)

Safety and Handling

- This chemical is meant for laboratory, scientific, industrial, and research use only .

- It is not for human use or consumption and is not available as a therapeutic agent .

Potential Applications in Research

While the provided search results do not offer specific applications for 4,6-dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, they do highlight the use of pyrimidine derivatives and related compounds in various scientific research areas.

- ** medicinal chemistry**: Pyrimidine derivatives are explored for various therapeutic applications. For example, research has focused on imidazopyridines and pyrrolo[1,2-a]imidazoles as potential treatments for visceral leishmaniasis .

- B-cell lymphoma research : Benzimidazolone inhibitors, which include pyrimidine structures, have been investigated for their potential in treating diffuse large B-cell lymphoma (DLBCL) . These inhibitors target BCL6, a transcriptional repressor involved in tumorigenesis .

- Structure-activity relationship studies : Pyrimidines are used as scaffolds for developing compounds with specific biological activities . Researchers modify different positions on the pyrimidine ring to optimize the compound's potency and other properties .

- BET inhibitors : Structure-based design and evaluation of bromodomain and extraterminal domain (BET) inhibitors have been conducted .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects largely depends on the context of its application. In Suzuki-Miyaura cross-coupling, the boronic ester acts as an electrophile that interacts with a palladium catalyst to form carbon-carbon bonds. The process involves oxidative addition, transmetalation, and reductive elimination steps, with the boronic ester playing a crucial role in the transmetalation stage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine scaffold is highly modifiable. Key analogs and their differences are summarized below:

Table 1: Substituent-Based Comparison

Key Observations:

- Electronic Effects : The 2-(methylthio) group is less electron-withdrawing than fluorine (e.g., 2-Fluoro analog ) but may stabilize intermediates via sulfur’s resonance effects.

- Solubility : Morpholine-substituted analogs (e.g., ) exhibit enhanced solubility in polar solvents due to the hydrophilic morpholine group, unlike the hydrophobic methylthio and methyl groups in the target compound .

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. Comparative studies highlight:

- Reaction Rates : Unsubstituted pyrimidine boronates (e.g., 5-B(pin)pyrimidine ) react faster due to lower steric demands.

- Yield Trends : Electron-withdrawing groups (e.g., 2-F ) improve oxidative stability but may reduce coupling efficiency with certain aryl halides.

- Substrate Compatibility : The target compound’s methylthio group may coordinate with palladium catalysts, altering reaction pathways compared to methoxy or methyl analogs .

Stability and Handling

- Hydrolysis Sensitivity : All pinacol boronates are prone to hydrolysis, but electron-withdrawing substituents (e.g., 2-F ) slow degradation. The target compound’s methylthio group offers moderate protection compared to electron-donating groups like OMe .

- Thermal Stability: Methyl and methylthio substituents enhance thermal stability relative to morpholine or amino-substituted derivatives .

Biological Activity

4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure featuring multiple substituents which include two methyl groups at positions 4 and 6, a methylthio group at position 2, and a boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at position 5. Such structural diversity suggests potential biological activities that merit investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁BN₂O₂S |

| Molecular Weight | 280.19 g/mol |

| Boiling Point | 405.6 ± 45.0 °C (Predicted) |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.12 ± 0.39 (Predicted) |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential biological activities of 4,6-Dimethyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-Pyrido[3,4-d]pyrimidines | Contains amino group; fused ring system | Potential CDK inhibitors |

| Trisubstituted Pyrimidines | Multiple substituents; antimalarial properties | Active against Plasmodium falciparum |

| Boronic Acid Derivatives | Boron-containing moieties; used in Suzuki coupling | Versatile in organic synthesis |

The presence of the boron moiety in the compound may enhance its reactivity and biological activity compared to other pyrimidine derivatives.

Kinase Inhibition Studies

Recent research has highlighted the role of pyrimidine derivatives as effective kinase inhibitors. For example:

- A study demonstrated that specific pyrido[3,4-d]pyrimidines exhibit nanomolar IC50 values against CDK2 in biochemical assays . This suggests that similar modifications in the structure of our target compound could yield comparable or improved inhibitory effects.

Antimicrobial Research

In antimicrobial studies involving pyrimidine derivatives:

- Compounds exhibiting substitutions similar to those present in our target compound have shown promising activity against various bacterial strains. This indicates potential pathways for exploring its efficacy in treating infections.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how is its structural integrity validated?

- Answer: Synthesis typically involves:

- Step 1: Formation of the pyrimidine core via condensation of precursors like 4,6-dimethyl-2-aminopyrimidine.

- Step 2: Introduction of the dioxaborolane group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Validation:

- NMR Spectroscopy: Confirms substitution patterns (e.g., methylthio group at C2, boronate at C5) .

- Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 319.2) .

- X-ray Crystallography: Resolves bond angles and stereoelectronic effects in the boronate-pyrimidine system .

Q. How does the methylthio group influence reactivity in cross-coupling reactions?

- Answer: The methylthio substituent acts as a weakly coordinating directing group, enhancing regioselectivity during electrophilic substitution. It stabilizes intermediates via sulfur’s lone-pair electrons, reducing side reactions compared to methoxy or amino groups. Comparative studies show higher yields in Suzuki couplings when methylthio is retained versus hydrolyzed derivatives .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this compound?

- Answer: Key parameters include:

- Catalyst System: Pd(OAc)₂ with SPhos ligand improves turnover in polar aprotic solvents (e.g., DMF) .

- Solvent Effects: Anhydrous THF minimizes boronate ester hydrolysis, while DMSO accelerates coupling but risks by-product formation .

- Temperature: Reactions at 80–100°C balance reaction rate and boronate stability.

- Table 1: Optimization data from palladium-catalyzed trials:

| Catalyst | Ligand | Solvent | Yield (%) | By-Products |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF | 62 | <5% |

| Pd(OAc)₂ | SPhos | DMF | 88 | 2% |

Q. How can contradictory yields in aryl cross-couplings be systematically analyzed?

- Answer: Discrepancies often arise from:

- Purity Issues: Residual moisture degrades the boronate; use Karl Fischer titration to confirm <0.1% H₂O .

- Catalyst Poisoning: Trace sulfur from methylthio may deactivate Pd; pre-treatment with chelating agents (e.g., EDTA) mitigates this .

- Replication Protocol: Standardize substrate ratios (1:1.2 boronate:aryl halide) and degassing methods (freeze-pump-thaw vs. N₂ sparging) .

Q. What stability challenges does the dioxaborolane moiety present, and how are they managed?

- Answer: The boronate is sensitive to:

- Hydrolysis: Store under argon at 2–8°C; avoid protic solvents (e.g., MeOH) during handling .

- Thermal Decomposition: Decomposition onset at >120°C (DSC data); reflux reactions should use lower-boiling solvents like toluene .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.